2,4,6-Trichlorophenoxyacetic acid

Herbicide Selectivity Plant Physiology Mode of Action

2,4,6-Trichlorophenoxyacetic acid (2,4,6-T) is a chlorinated phenoxyacetic acid derivative, a class of compounds primarily known for their auxin-mimicking herbicidal activity. Unlike its more commercially prominent isomers such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), 2,4,6-T is often characterized by its distinct physicochemical and biological profile.

Molecular Formula C8H5Cl3O3
Molecular Weight 255.5 g/mol
CAS No. 575-89-3
Cat. No. B167008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenoxyacetic acid
CAS575-89-3
Molecular FormulaC8H5Cl3O3
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl
InChIInChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKeyKZDCLQBOHGBWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.70e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorophenoxyacetic Acid (CAS 575-89-3): A Distinct Chlorophenoxyacetic Acid for Specialized Research and Analytical Applications


2,4,6-Trichlorophenoxyacetic acid (2,4,6-T) is a chlorinated phenoxyacetic acid derivative, a class of compounds primarily known for their auxin-mimicking herbicidal activity. Unlike its more commercially prominent isomers such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), 2,4,6-T is often characterized by its distinct physicochemical and biological profile [1]. Its specific 2,4,6-chlorination pattern confers unique properties, including a higher melting point and different logP values, which have led to its specialized use as an analytical reference standard, a research tool in plant physiology studies, and an intermediate in chemical synthesis [2] [3].

Why Generic Substitution of 2,4,6-Trichlorophenoxyacetic Acid (CAS 575-89-3) is Scientifically Unjustified


The chlorophenoxyacetic acid family exhibits extreme functional divergence despite their structural similarities. Substituting 2,4,6-T for a more common analog like 2,4-D or 2,4,5-T cannot be done without significant risk of experimental failure or invalid analytical results. The specific chlorination pattern of 2,4,6-T results in a unique combination of physical properties, biological activity, and metabolic behavior that is not shared by other isomers [1]. As detailed in the quantitative evidence below, 2,4,6-T is distinguished by its lack of phytotoxicity at high concentrations, its differential foliar penetration kinetics, its distinct role as a chemical safener, and its unique physicochemical parameters. These differences directly impact experimental outcomes in plant physiology, herbicide metabolism studies, and analytical method development, making 2,4,6-T a non-substitutable entity for its specific research and industrial niches .

Quantitative Differentiation Guide for 2,4,6-Trichlorophenoxyacetic Acid (CAS 575-89-3) vs. Closest Analogs


Differential Herbicidal Activity: 2,4,6-T is Non-Phytotoxic at Concentrations that Inhibit 2,4-D and 2,4,5-T

A direct head-to-head comparison in isolated Ipomoea aquatica leaf cells demonstrated that while the active auxins 2,4-D and 2,4,5-T both stimulated 14CO2 fixation by 20% at 0.8 × 10⁻⁵ M, they caused inhibition at a higher concentration of 1 × 10⁻⁴ M [1]. In contrast, the 'nonactive' 2,4,6-T exhibited a similar stimulatory effect at low concentrations but, crucially, did not cause any inhibition at the high concentration of 1 × 10⁻⁴ M [1]. This indicates a fundamentally different interaction with the plant's photosynthetic and metabolic machinery.

Herbicide Selectivity Plant Physiology Mode of Action Auxin Herbicides

Foliar Penetration Kinetics: 2,4,6-T Exhibits the Highest Relative Penetration Rate in Illuminated Leaves Among Major Analogs

A comparative study of foliar penetration into leaf disks of Phaseolus vulgaris quantified the effects of chlorination on uptake rates for a series of phenoxyacetic acids [1]. The study found that the rate of entry for 2,4,6-T was the highest among all compounds tested for illuminated disks, exceeding the penetration rates of 2,4,5-T, 2,4-D, and 2,6-D [1]. In contrast, in darkness, 2,4,5-T exhibited the highest rate of penetration, demonstrating a differential, light-dependent absorption profile for 2,4,6-T [1].

Agrochemical Formulation Herbicide Uptake Foliar Absorption Structure-Activity Relationship

Herbicide Safener Activity: 2,4,6-T Reduces Visual Injury and Increases Crop Biomass

A 2023 thesis investigated the use of 2,4,6-T as a chemical safener in tomato (Solanum lycopersicum) cultivation [1]. The study employed a randomized factorial design and found that preconditioning tomato seeds with 2,4,6-T significantly reduced visual injury from subsequent herbicide application [1]. Quantitatively, 2,4,6-T treatment decreased injury by 25% at 7 days after application (DAA) and led to a 1.44-fold increase in dry biomass at 21 DAA compared to the untreated control [1].

Crop Protection Herbicide Safener Tomato Cultivation Weed Management

Physicochemical Differentiation: Higher Melting Point and Unique LogP Distinguish 2,4,6-T from 2,4-D and 2,4,5-T

Key physicochemical properties of 2,4,6-T, 2,4-D, and 2,4,5-T show clear quantitative differences that are critical for analytical method development and quality control. 2,4,6-T has a significantly higher melting point (185 °C) compared to both 2,4-D (138-140 °C) and 2,4,5-T (154-158 °C) [1] . Furthermore, its partition coefficient (LogP) of 3.15 is distinct, falling between the values reported for 2,4-D (approx. 2.65) and 2,4,5-T (approx. 3.31) [1] [2] . These differences allow for unambiguous identification and separation by common analytical techniques.

Analytical Chemistry Quality Control Formulation Science Reference Standard

Validated Research and Industrial Applications for 2,4,6-Trichlorophenoxyacetic Acid (CAS 575-89-3)


Analytical Reference Standard and Method Development for Chlorophenoxyacetic Acid Herbicides

Due to its distinct physicochemical properties, particularly its high melting point (185 °C) and unique LogP (3.15) compared to isomers like 2,4-D (138-140°C, LogP 2.65) and 2,4,5-T (154-158°C, LogP 3.31), 2,4,6-T is an ideal and necessary reference standard for analytical chemistry laboratories [1]. It is crucial for the development and validation of HPLC, GC, or LC-MS methods aimed at the specific identification and quantification of 2,4,6-T in environmental samples, agricultural products, or complex reaction mixtures, where misidentification with other isomers would lead to incorrect analytical results [2].

Negative Control or Selective Agent in Plant Physiology and Herbicide Mode-of-Action Studies

The unique biological activity of 2,4,6-T—specifically, its lack of phytotoxicity at concentrations where 2,4-D and 2,4,5-T are inhibitory—positions it as a critical research tool [1]. Researchers investigating the mechanism of auxin herbicides or plant stress responses can use 2,4,6-T as a negative control to confirm that observed effects are specific to the herbicidal action of active auxins, rather than a general response to a chlorophenoxyacetic acid structure. This is essential for dissecting signaling pathways and understanding structure-activity relationships in plant science [1].

Development and Study of Herbicide Safeners and Crop Tolerance Enhancers

The quantitative evidence demonstrating that seed preconditioning with 2,4,6-T reduces visual injury by 25% and increases dry biomass by 44% in tomato plants supports its specific procurement for agricultural biotechnology and crop protection research [1]. 2,4,6-T serves as a valuable lead compound or positive control in experiments designed to elucidate safener mechanisms, enhance crop tolerance to commercial herbicides, or screen for new chemical entities with similar protective properties. Its use is directly linked to improving herbicide selectivity and developing more sustainable weed management practices [1].

Model Compound for Foliar Absorption and Uptake Kinetics Studies

The superior penetration rate of 2,4,6-T in illuminated leaf tissue, as established by comparative studies, makes it a valuable model compound for research into foliar uptake mechanisms [1]. Formulation scientists and plant physiologists can use 2,4,6-T to study the fundamental principles of how light affects the absorption of xenobiotics through leaf cuticles. Its distinct behavior compared to 2,4,5-T (which has higher penetration in the dark) provides a powerful comparative system for investigating the interplay between molecular structure, environmental conditions, and biological uptake [1].

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